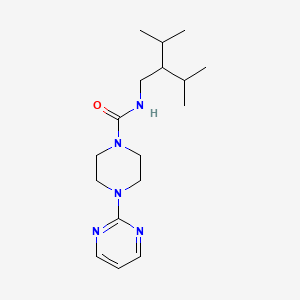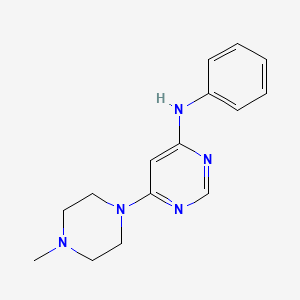![molecular formula C11H9ClN2S B7680008 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is not fully understood. However, it has been suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been shown to have low toxicity in vitro and in vivo. In addition to its antibacterial and antifungal properties, the compound has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells and organisms. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine. One direction is to further investigate its antibacterial and antifungal properties and determine its effectiveness against other strains of bacteria and fungi. Another direction is to explore its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, the compound could be studied for its potential as a drug delivery system or as a component in nanotechnology applications.
In conclusion, 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has shown promise in scientific research. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for further study in a variety of fields. As research continues, the compound may have applications in medicine, biotechnology, and other areas of science.
Synthesemethoden
The synthesis of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been achieved using several methods. One method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophen-2-ylacetylene in the presence of a palladium catalyst. This method has been shown to produce the compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8(11-6-13-2-3-14-11)4-10-5-9(12)7-15-10/h2-7H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJSRIPRCSESL-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CS1)Cl)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=CS1)Cl)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)



![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)


![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)